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Compound of Interest

Compound Name: Hydroxymethyl-methaqualon

Cat. No.: B15065814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
Hydroxymethyl-methaqualone, a significant metabolite of the quinazolinone sedative-
hypnotic drug, methaqualone. The information is curated for professionals in drug research,
development, and forensic analysis, offering a centralized resource for the characterization of
this compound.

Chemical and Spectroscopic Data Summary

Hydroxymethyl-methaqualone, also known by its [IUPAC name 2-(Hydroxymethyl)-3-(2-
methylphenyl)-4(3H)-quinazolinone, is a product of the metabolic oxidation of methaqualone.[1]
Its chemical formula is CieH14N202, with a molecular weight of 266.29 g/mol .[2][3]

Table 1: Mass Spectrometry Data for Hydroxymethyl-
methaqualone
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Parameter Value Reference
Molecular Formula C16H14N202 [2][3]
Molecular Weight 266.29 g/mol [2][3]
Exact Mass 266.105528 g/mol [4]

Intense molecular ion at m/e
Key Mass Fragments (m/z) [1]

266.[1]

Note: Detailed fragmentation patterns can be found in specialized mass spectrometry
databases.

Table 2: Predicted/Typical NMR Spectroscopic Data for
Hydroxymethyl-methaqualone

Due to the limited availability of published experimental NMR data specifically for
Hydroxymethyl-methaqualone, this table presents predicted chemical shifts (0) based on its
chemical structure and known values for similar quinazolinone derivatives.

1H NMR Predicted & (ppm) Multiplicity Assignment

Aromatic Protons
CH groups on the

(Quinazolinone & 7.0-85 Multiplets o

aromatic rings
Phenyl)
Methylene Protons ~45-5.0 Singlet -CH2-OH

) -CHs on the tolyl

Methyl Protons ~2.2-25 Singlet

group
Hydroxyl Proton Variable Broad Singlet -OH
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13C NMR Predicted & (ppm) Assignment

Carbonyl Carbon ~160 - 165 C=0 of the quinazolinone ring

Aromatic/Heteroaromatic Carbons of the quinazolinone
~115- 150 _

Carbons and phenyl rings

Methylene Carbon ~60 - 65 -CH2-OH

Methyl Carbon ~15-20 -CHs on the tolyl group

Table 3: Typical Infrared (IR) Absorption Bands for
Hydroxymethyl-methaqualone

The following are characteristic IR absorption frequencies expected for the functional groups
present in Hydroxymethyl-methaqualone.

Functional Group Typical Wavenumber (cm~%)  Vibrational Mode
O-H (Alcohol) 3200 - 3600 (broad) Stretching
C-H (Aromatic) 3000 - 3100 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=0 (Amide) 1650 - 1690 Stretching
C=N (Iminé) 1620 - 1650 Stretching
C=C (Aromatic) 1450 - 1600 Stretching
C-0O (Alcohol) 1000 - 1260 Stretching

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for Hydroxymethyl-methaqualone, based on standard laboratory practices for the analysis of
small organic molecules and metabolites.

Synthesis of Hydroxymethyl-methaqualone
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As a metabolite, Hydroxymethyl-methaqualone is typically isolated from biological samples
(e.g., urine) of individuals administered methaqualone.[1] Chemical synthesis would likely
follow a multi-step pathway involving the preparation of a suitably functionalized anthranilic acid
derivative, followed by condensation with o-toluidine. A plausible, though not explicitly cited,
synthetic route could involve the reaction of N-acetyl-2-aminobenzoic acid with a protecting
group on the methyl group, followed by deprotection and cyclization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 5-10 mg of purified Hydroxymethyl-methaqualone is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: 0-12 ppm.

o Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

[¢]

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

[¢]

Spectral Width: 0-200 ppm.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o

Relaxation Delay: 2-5 seconds.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy

Sample Preparation:

o KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide
(KBr) and pressed into a thin, transparent pellet.

o ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly
on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from
the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced directly via a solid probe or, more
commonly, as the eluent from a gas chromatography (GC) or liquid chromatography (LC)
column.

lonization Method: Electron lonization (El) is a common method for GC-MS analysis of such
compounds. Electrospray lonization (ESI) is typically used for LC-MS.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range
appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Metabolic Pathway Visualization
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Hydroxymethyl-methaqualone is a primary product of the phase | metabolism of
methaqualone. The following diagram illustrates this biotransformation.

Oxidation (Hydroxylation)
Methaqualone [Cytochrome P450 Enzymes] Hydroxymethyl-methaqualone
(C16H14N20) (C16H14N202)

Click to download full resolution via product page

Caption: Metabolic conversion of Methaqualone.

This guide serves as a foundational resource for the spectroscopic identification and
characterization of Hydroxymethyl-methaqualone. Researchers are encouraged to consult
primary literature and spectral databases for the most detailed and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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